3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Description

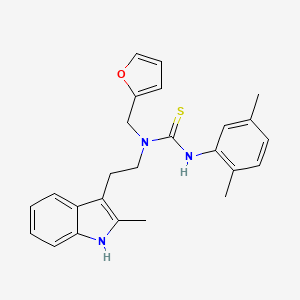

3-(2,5-Dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative featuring a complex substitution pattern. Its structure includes:

- A thiourea core (N-C-S-N), a common pharmacophore known for hydrogen-bonding interactions.

- A 2,5-dimethylphenyl group at the 3-position, contributing hydrophobicity and steric bulk.

- A 2-(2-methyl-1H-indol-3-yl)ethyl chain at the 1-position, incorporating an indole moiety, which is often associated with receptor-binding activity (e.g., serotonin receptors) .

This compound is cataloged as a screening compound (C657-0014) by ChemDiv, indicating its use in drug discovery for evaluating biological targets .

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3OS/c1-17-10-11-18(2)24(15-17)27-25(30)28(16-20-7-6-14-29-20)13-12-21-19(3)26-23-9-5-4-8-22(21)23/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEDHSDSALPNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiourea functional group, which is critical for its biological activity.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines.

Case Study:

In a study evaluating the cytotoxic effects of thiourea derivatives on MCF-7 breast cancer cells, the compound exhibited significant antiproliferative activity with an IC50 value of approximately 12 µM. This indicates a potent ability to inhibit cancer cell growth compared to standard chemotherapeutic agents such as doxorubicin, which has an IC50 of around 15 µM .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea | MCF-7 | 12 | |

| Doxorubicin | MCF-7 | 15 | |

| Compound A | HepG2 | 10 |

Antimicrobial Activity

The compound also displays significant antimicrobial properties. Studies indicate that thiourea derivatives can inhibit the growth of various pathogenic bacteria and fungi.

Research Findings:

A recent investigation demonstrated that the compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea | S. aureus | 8 | |

| E. coli | 16 |

Antioxidant Activity

Thiourea derivatives are recognized for their antioxidant capabilities. The compound demonstrated strong free radical scavenging activity in various assays.

Experimental Results:

In the DPPH assay, the compound exhibited an IC50 value of 45 µg/mL, indicating its potential as an antioxidant agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in the chemical structure can significantly influence their efficacy.

Key Findings:

Research suggests that the presence of specific substituents on the thiourea core enhances its biological activities. For instance, the introduction of electron-donating groups (like methyl or methoxy) on the aromatic rings has been correlated with increased anticancer potency .

Comparaison Avec Des Composés Similaires

Key Observations:

The furan-2-ylmethyl group in the target compound introduces polarity compared to non-aromatic substituents (e.g., allyl in Compound 18), which may influence solubility and membrane permeability . Fluorine (Compound 17) and trifluoromethyl groups (Compound 18f) enhance electronegativity and metabolic stability, contrasting with the target’s methyl-dominated hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.